2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

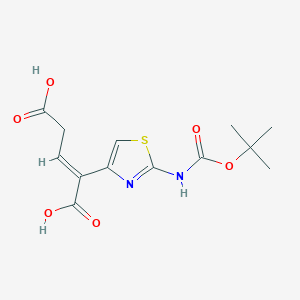

2,3,4,6-Tetra-O-acetyl-D-glucopyranose, also known as T-AcGlu, is a tetra-O-acetylated form of D-glucopyranose, a six-carbon sugar. It is a derivative of glucose, and is found in many natural products. T-AcGlu is a valuable compound for research purposes due to its unique properties. It can be used in a variety of synthetic and analytical applications, and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Herstellung von Acyl-Gluco-, Galacto- und Mannopyranosen

2,3,4,6-Tetra-O-acetyl-D-glucopyranose wird bei der Herstellung von Acyl-Gluco-, Galacto- und Mannopyranosen verwendet {svg_1}. Die Deacylierung von Glucose-, Galactose- und Mannosepentaacetaten sowie die Dealkylierung von 2,3,4,6-Tetra-O-acetyl- und 2,3,4,6-Tetra-O-(3-Brom)benzoylmethyl-α-D-glucopyranosiden wurden untersucht {svg_2}.

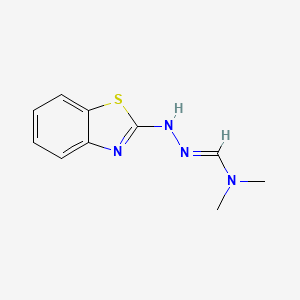

Synthese von Thiosemicarbazonen

Es wird bei der Synthese von Thiosemicarbazonen von 6-Alkoxy-2-oxo-2H-chromen-4-carbaldehyden verwendet {svg_3}. Diese Verbindungen zeigten bemerkenswerte antibakterielle und antimykotische Aktivitäten gegen einige typische Bakterien und Pilze {svg_4}.

Chirales Derivatisierungsreagenz

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosylisothiocyanat ist ein chirales Derivatisierungsreagenz, das hauptsächlich mit enantiomeren Aminosäuren reagiert {svg_5}. Diese Eigenschaft macht es nützlich bei der Auflösung von Aminosäurederivaten {svg_6}.

Herstellung von anionischen Tensiden

Phosphorylierte Derivate von 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose haben sich als wertvoll bei der Untersuchung von Substraten für die Inositolsynthetase und für die Herstellung von anionischen Tensiden erwiesen {svg_7}.

Antibakterielle und antimykotische Aktivitäten

Die mit this compound synthetisierten Thiosemicarbazone zeigten bemerkenswerte antibakterielle und antimykotische Aktivitäten gegen einige typische Bakterien und Pilze {svg_8}.

Hemmung der DNA-Gyrase

Die mit this compound synthetisierten Thiosemicarbazone zeigten eine inhibitorische Aktivität gegen die DNA-Gyrase, ein Enzym, das für die Replikation von Bakterien essentiell ist {svg_9}.

Zukünftige Richtungen

The future directions of research involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are promising. It is a valuable intermediate towards the synthesis of heparin-like GAGs and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . Its potential applications in diabetes, cancer, and HIV treatment are also being explored .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in carbohydrate metabolism .

Mode of Action

It’s known that acetylated glucopyranoses can undergo deacetylation and dealkylation . These processes might influence the interaction of the compound with its targets.

Biochemical Pathways

Glucopyranoses and their derivatives are known to play a significant role in various biochemical processes, including energy production and storage .

Result of Action

Glucopyranoses and their derivatives are known to be involved in various biological processes, including energy production, signal transduction, and cell-cell communication .

Biochemische Analyse

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is involved in the production of inositol phosphates, crucial for cell signaling . Additionally, this compound is used in the preparation of anionic surfactants, which are essential in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways by participating in the synthesis of inositol phosphates, which are key regulators of cellular functions . Furthermore, this compound can impact gene expression and cellular metabolism by modulating the activity of enzymes involved in glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for inositol synthase, facilitating the production of inositol phosphates . The acetyl groups on the molecule enhance its binding affinity and stability, allowing it to effectively participate in biochemical reactions . Additionally, the compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in the presence of water, leading to the formation of D-glucose and acetic acid . Long-term studies have shown that the compound maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as inositol synthase and glucose-6-phosphate dehydrogenase, influencing the production of inositol phosphates and glucose-6-phosphate . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s acetyl groups enhance its solubility, allowing it to diffuse more easily across cellular membranes . It can accumulate in specific cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it participates in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments, such as the cytoplasm, endoplasmic reticulum, and Golgi apparatus, through targeting signals and post-translational modifications . Its localization can affect its activity and function, enabling it to participate in localized biochemical processes .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?

A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.

Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?

A: Yes, this compound serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.

Q3: Are there specific reaction conditions that favor the formation of particular derivatives from this compound?

A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.

Q4: Can this compound be used in the synthesis of naturally occurring compounds?

A: Yes, research shows that this compound can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)